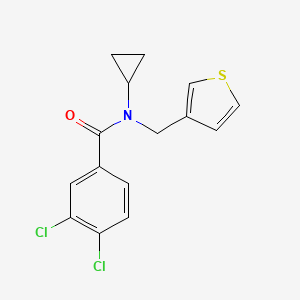
3,4-dichloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide is a chemical compound characterized by its unique structure, which includes a benzamide core substituted with chloro groups, a cyclopropyl group, and a thiophen-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide typically involves multiple steps, starting with the formation of the benzamide core. One common approach is the reaction of 3,4-dichlorobenzoic acid with cyclopropylamine and thiophen-3-ylmethylamine under conditions that promote amide bond formation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for various organic transformations and as a precursor for other chemical entities.
Biology: In biological research, 3,4-dichloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide may be explored for its potential biological activities, such as antimicrobial, antiviral, or anti-inflammatory properties.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its unique structure may interact with specific molecular targets, making it a candidate for further development as a therapeutic agent.
Industry: In industry, this compound can be utilized in the production of advanced materials, agrochemicals, or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 3,4-dichloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
3,4-Dichloro-N-methyl-N-(thiophen-3-ylmethyl)benzamide
3,4-Dichloro-N-ethyl-N-(thiophen-3-ylmethyl)benzamide
3,4-Dichloro-N-propyl-N-(thiophen-3-ylmethyl)benzamide
Uniqueness: 3,4-Dichloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide stands out due to its cyclopropyl group, which imparts unique chemical and biological properties compared to its analogs. This structural feature may influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
3,4-dichloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NOS/c16-13-4-1-11(7-14(13)17)15(19)18(12-2-3-12)8-10-5-6-20-9-10/h1,4-7,9,12H,2-3,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNQQTZUNULOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}oxy)-5-ethylpyrimidine](/img/structure/B2965940.png)
![2-[(2-furylmethyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one](/img/new.no-structure.jpg)

![4-propyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2965944.png)

![2-Chloro-5-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine](/img/structure/B2965946.png)
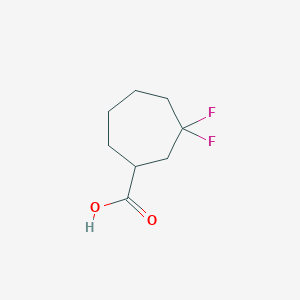
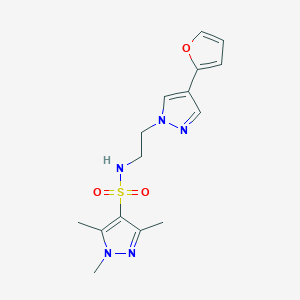
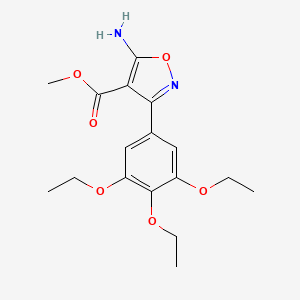
![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]NAPHTHALENE-1-CARBOXAMIDE](/img/structure/B2965951.png)
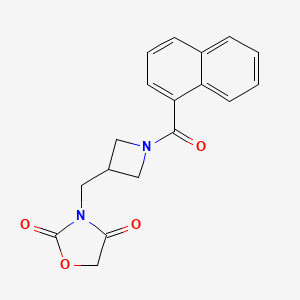
![2-{[({(E)-[4-(benzyloxy)phenyl]methylidene}amino)oxy]carbonyl}thiophene](/img/structure/B2965955.png)
![N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-2-fluorobenzenesulfonamide](/img/structure/B2965957.png)
![3-[4-(Oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile](/img/structure/B2965960.png)
